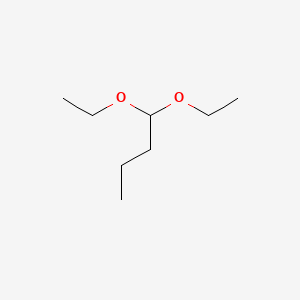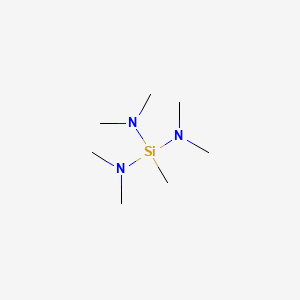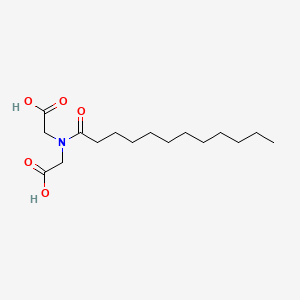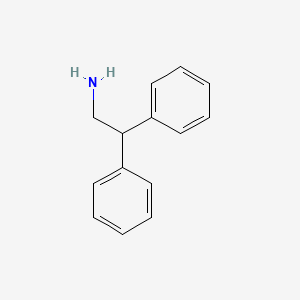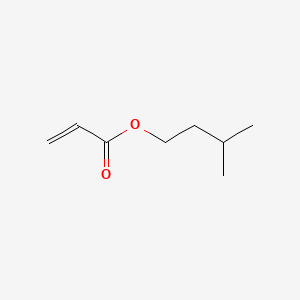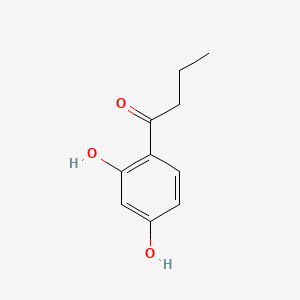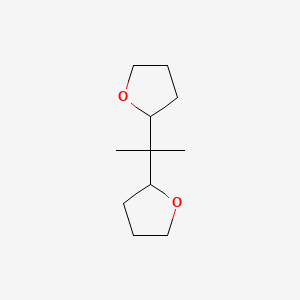
2,2-Di(2-tetrahydrofuryl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2,2-Di(2-tetrahydrofuryl)propane is synthesized via the hydrogenation of 2,2-di-2-furylpropane . The process involves vacuum distillation of 2,2-di-2-furylpropane, followed by hydrogenation in alcohol solvents using palladium on carbon or rhodium on carbon catalysts . The reaction typically occurs over a few hours at moderate temperatures and hydrogen pressures ranging from 100 to 800 psig .
Chemical Reactions Analysis
2,2-Di(2-tetrahydrofuryl)propane primarily undergoes hydrogenation reactions. The hydrogenation of 2,2-di-2-furylpropane to form this compound is nearly quantitative when conducted in alcohol solvents with palladium or rhodium catalysts . The compound’s structure suggests it may exist as various stereoisomers depending on the orientation of the hydrogen atoms adjacent to the isopropylidene bridging unit .
Scientific Research Applications
2,2-Di(2-tetrahydrofuryl)propane has found significant application as a rubber additive in the production of high vinyl content rubber for high-performance tires . It functions as an anionic polymerization catalyst modifier, allowing for the preparation of rubber with high vinyl content . The compound’s meso form is particularly effective in increasing the vinyl content of rubber compared to its racemic form .
Mechanism of Action
Comparison with Similar Compounds
2,2-Di(2-tetrahydrofuryl)propane can be compared to other similar compounds such as 2,2-di-2-furylpropane, which is its precursor . While 2,2-di-2-furylpropane is a condensation product of furan and acetone, this compound is obtained through its hydrogenation . The unique aspect of this compound lies in its effectiveness as a rubber additive, particularly in its meso form, which significantly enhances the vinyl content of rubber .
Properties
CAS No. |
89686-69-1 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(2S)-2-[2-[(2S)-oxolan-2-yl]propan-2-yl]oxolane |
InChI |
InChI=1S/C11H20O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
FZLHAQMQWDDWFI-UWVGGRQHSA-N |
SMILES |
CC(C)(C1CCCO1)C2CCCO2 |
Isomeric SMILES |
CC(C)([C@@H]1CCCO1)[C@@H]2CCCO2 |
Canonical SMILES |
CC(C)(C1CCCO1)C2CCCO2 |
Key on ui other cas no. |
89686-69-1 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2-Di(2-tetrahydrofuryl)propane influence the vinyl content of polydienes during polymerization?
A: this compound acts as a vinyl content modifier during the polymerization of conjugated dienes like 1,3-butadiene []. While the exact mechanism isn't fully detailed in the provided abstract, the research demonstrates that the presence of this compound, particularly its meso-isomer, during polymerization can be used to fine-tune the vinyl content of the resulting polydiene polymer within a range of 10% to less than 100% []. This control over vinyl content is significant because it directly impacts the physical and mechanical properties of the final polymer, making it suitable for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


